4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C28H20BrClN2O5 and a molecular weight of 579.839 . This compound is known for its unique structure, which includes bromine, chlorine, and multiple aromatic rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromo-2-nitroaniline with diphenoxyacetic acid under specific conditions to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a coupling agent to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
Compared to similar compounds, 4-Bromo-2-(2-(diphenoxyacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and chlorine atoms in the molecule enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
769150-36-9 |
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Molecular Formula |
C28H20BrClN2O5 |
Molecular Weight |
579.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(2,2-diphenoxyacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C28H20BrClN2O5/c29-20-15-16-25(37-27(34)23-13-7-8-14-24(23)30)19(17-20)18-31-32-26(33)28(35-21-9-3-1-4-10-21)36-22-11-5-2-6-12-22/h1-18,28H,(H,32,33)/b31-18+ |
InChI Key |
JCIBFMGNDHTFNG-FDAWAROLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C4 |
Origin of Product |
United States |
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